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Introduction to Umbralisib and Its Role in B-cell
Malighancies

Umbralisib (TGR-1202) represents a novel therapeutic class in the treatment of relapsed/refractory B-cell
malignancies, specifically receiving accelerated FDA approval in 2021 for marginal zone lymphoma
(MZL) and follicular lymphoma (FL) before subsequent market withdrawal due to safety concerns in 2022.
As a dual kinase inhibitor targeting both phosphoinositide 3-kinase delta (PI3K§) and casein kinase-1
epsilon (CK1e), umbralisib exhibits a distinct mechanism from earlier PI3K inhibitors, potentially offering
improved efficacy with a differentiated safety profile [1] [2]. The unique chemical structure and kinase
inhibition profile of umbralisib contribute to its clinical performance, with >1,500-fold greater selectivity
for PI3K$ over a and [} isoforms and approximately 225 times greater selectivity over the y isoform,
potentially mitigating certain class-associated toxicities [1]. This application note provides researchers and
clinical developers with comprehensive protocols and assessment criteria for evaluating umbralisib in
lymphoid malignancies, integrating efficacy data, safety management, and experimental methodologies from

pivotal clinical trials.

Clinical Efficacy and Safety Data Analysis
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Efficacy Outcomes Across Lymphoma Subtypes

Table 1: Umbralisib Monotherapy Efficacy in B-cell Malignancies

. Overall Complete Median
Lymphoma ) . Patient .
Trial Identifier . Response Response Duration of
Subtype Population
Rate (ORR) (CR) Rate Treatment

Follicular UNITY-NHL >2 prior 40-50% (IRC)  Not specified Not reached
Lymphoma (NCT02793583) therapies

(n=118)
Marginal Zone  UNITY-NHL =1 prior anti- 52% (IRC) 19% (IRC) 10.1 months
Lymphoma (NCT02793583) CD20 (n=69)
Various B-cell Phase 1/1b Advanced Not specified  Not specified Not specified
Malignancies (NCT02006485) CLL/B-NHL

(n=46)

Umbralisib demonstrated promising efficacy across multiple B-cell malignancies, particularly in heavily
pretreated patient populations. In the pivetal UNITY-NHL trial, the follicular lymphoma cohort met its
primary endpoint with an ORR of 40-50% as determined by an Independent Review Committee (IRC) in 118
patients who had received at least two prior lines of therapy, including an alkylating agent and CD20-
targeting monoclonal antibody [3]. Similarly, in the marginal zone lymphoma cohort, umbralisib achieved
an impressive ORR of 52% with a complete response rate of 19% per IRC assessment, leading to the
FDA's Breakthrough Therapy Designation in January 2019 [3] [4]. The clinical benefit rate in the MZL
cohort was 88%, demonstrating substantial disease control despite the relapsed/refractory nature of the

population [3].

Table 2: Integrated Safety Profile of Umbralisib (Pooled Analysis, n=371)
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All Grades Grade =3 .
Adverse Event Management Strategies
(%) (%)

Diarrhea 52.3 7.3 Supportive care, dose interruption, reduction for
persistent symptoms

Nausea 41.5 <2 Antiemetics, take with food

Fatigue 31.8 <2 Energy conservation, dose adjustment if severe
Neutropenia Not specified 11.3 Monitor blood counts, growth factor support
ALT/AST 15-35 5-8 Regular monitoring, dose modification for >5x ULN
Elevation

Non-infectious 2.4 <2 Corticosteroids, drug discontinuation for severe
Colitis cases

Pneumonia 7.8 7.8 Prophylaxis in high-risk patients, prompt treatment

Safety Profile and Adverse Event Management

The integrated safety analysis of 371 patients receiving umbralisib 800 mg daily revealed a manageable
toxicity profile with low rates of immune-mediated toxicities that often limit other PI3K inhibitors [1]. The
median treatment duration was 5.9 months, with 28.8% of patients receiving treatment for >12 months,
indicating acceptable tolerability for extended therapy [1]. The most frequent all-grade adverse events
included diarrhea (52.3%), nausea (41.5%), and fatigue (31.8%), while grade >3 events were less common,
including neutropenia (11.3%), diarrhea (7.3%), and aminotransferase elevations (5.7%) [1]. Notably,
serious adverse events occurred in 25.6% of patients, with AEs leading to discontinuation in 13.7% [1].
Hepatotoxicity monitoring is crucial, as serum enzyme elevations occurred in 15-35% of patients, with 5-
8% experiencing elevations >5% ULN; these typically arose within 4-12 weeks of initiation and often

resolved with dose modification [2].

Mechanism of Action and Signaling Pathway Inhibition
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Dual Kinase Inhibition Strategy

Umbralisib employs a novel dual inhibition approach targeting both PI3K6 and casein kinase-1e (CKlg),
representing a distinct mechanism from earlier PI3K inhibitors [1]. The PI3K®8 inhibition component
blocks an essential signaling pathway in B-cell development, survival, and function, particularly crucial in
malignant B-cells where this pathway is often constitutively active [5] [1]. Meanwhile, the CK1e inhibition
component disrupts protein translation of key oncogenes such as MYC, BCL2, and CCND1 (cyclin D1),
providing an additional antitumor mechanism beyond BCR pathway suppression [1]. This dual activity
potentially enables synergistic effects against malignant B-cells while potentially mitigating toxicities

through umbralisib's unique isoform selectivity profile [1].

Signaling Pathway and Rationale for Combination Therapy

The B-cell receptor (BCR) signaling pathway represents a central therapeutic target in lymphoid
malignancies, with malignant B-cells often manipulating this pathway through gain-of-function mutations,
loss-of-function mutations of negative regulators, or autocrine receptor activation [5]. Umbralisib's position
in this pathway enables rational combination strategies with other targeted agents, including ublituximab
(a glycoengineered anti-CD20 monoclonal antibody) and ibrutinib (a Bruton tyrosine kinase inhibitor) [5].
Preclinical studies have demonstrated synergistic activity between umbralisib and ublituximab, while
clinical trials have shown ORRs above 80% when umbralisib is combined with ibrutinib in patients with
chronic lymphocytic leukemia [5]. The triplet combination of ublituximab, umbralisib, and ibrutinib has
demonstrated tolerability and favorable efficacy in advanced B-cell malignancies without reaching a

maximum tolerated dose in phase 1 evaluation [5].
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Diagram 1: Umbralisib Dual Inhibition of PI3Ké and CKle Signaling Pathways - This diagram illustrates
umbralisib's novel mechanism of action simultaneously targeting key components of B-cell receptor

signaling (PI3K8) and oncogene translation (CKl¢).

Response Assessment Criteria and Methodologies

Standardized Response Criteria Application

© 2026 Smolecule. All rights reserved. 5/11 Tech Support


https://www.smolecule.com/products/s003178?utm_src=pdf-body-img
https://www.smolecule.com/products/s003178?utm_src=pdf-body
https://www.smolecule.com/products/s003178?utm_src=pdf-body
https://www.smolecule.com/products/s003178?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Consistent response assessment in lymphoma trials requires adherence to established international criteria.
For non-Hodgkin lymphoma (NHL) cohorts, the Revised Response Criteria for Malignant Lymphoma
(2007 International Working Group criteria) should be employed, while chronic lymphocytic leukemia/small
lymphocytic lymphoma (CLL/SLL) cohorts should be evaluated using the International Workshop on
Chronic Lymphocytic Leukemia (IWCLL) guidelines [5]. These criteria incorporate radiographic
assessment, bone marrow evaluation, and clinical examination to categorize responses as complete
response (CR), partial response (PR), stable disease (SD), or progressive disease (PD). In the UNITY-NHL
trial, independent review committees (IRC) were utilized to provide unbiased response assessment, with
investigator-assessed responses also collected for comparison [3]. The objective response rate (ORR,
comprising CR + PR) typically serves as the primary endpoint in single-arm registration-directed trials,
while progression-free survival (PFS) and duration of response (DOR) provide additional efficacy

measures.

Assessment Scheduling and Methodology

Efficacy assessments should be performed at protocol-defined intervals to ensure consistent evaluation
across trial sites. Recommended timing includes baseline imaging within 28 days of treatment initiation,
followed by first post-treatment assessment at week 8, and subsequent evaluations approximately every
12 weeks through month 12 [5]. Beyond month 12, assessments can be conducted every 6 months or
according to treating physician discretion while maintaining rigorous documentation [5]. Assessment

methodologies should include:

e CT imaging of neck, chest, abdomen, and pelvis with contrast when possible

e PET-CT for fluorodeoxyglucose-avid lymphomas

e Bone marrow biopsy for confirmation of complete response in CLL/SLL

¢ Physical examination with documentation of palpable lymphadenopathy and organomegaly

e Laboratory studies including complete blood count with differential and comprehensive metabolic
panel

The response criteria should be explicitly defined in the trial protocol, with all investigators trained in
consistent application. In the UNITY-NHL follicular lymphoma cohort, the predetermined target ORR of 40-
50% was successfully achieved, demonstrating the viability of umbralisib in this treatment-resistant

population [3].
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Experimental Protocols and Workflow

Clinical Trial Design Considerations

Optimal trial design for umbralisib evaluation incorporates appropriate patient selection, dosing strategies,
and endpoint selection. The phase 1/1b study (NCT02006485) utilized a standard 3+3 dose-escalation
design to evaluate escalating doses of umbralisib (400 mg, 600 mg, 800 mg) with fixed doses of
ublituximab (900 mg) and ibrutinib (420 mg for CLL/560 mg for B-NHL) [5]. This design enabled
determination of the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) while
establishing a recommended phase 2 dose. Eligibility criteria typically include adults (=18 years) with
histologically confirmed B-NHL or CLL/SLL with measurable disease, adequate organ function (ANC
>0.75x10°/L, platelets >50x10°/L, bilirubin <1.5xULN, AST/ALT <2.5xULN, creatinine <2.0 mg/dL), and
ECOG performance status <2 [5]. For NHL cohorts, patients should be refractory to or relapsed after at least
one prior treatment regimen, while CLL/SLL cohorts may include both treatment-naive and

relapsed/refractory patients depending on trial phase [5].

Drug Administration and Monitoring Protocols

Umbralisib administration follows a continuous daily dosing schedule at the recommended phase 2 dose of
800 mg once daily until disease progression or unacceptable toxicity [5] [1]. In combination regimens,
ublituximab is typically administered intravenously on days 1, 8, and 15 of cycle 1, day 1 of cycles 2-6, and
on day 1 of cycles 9 and 12, while ibrutinib is administered orally daily concurrently with umbralisib [5].

Critical monitoring parameters include:

e Liver function tests every 2-4 weeks during the first six months, then every 1-3 months thereafter
¢ Complete blood count with differential at least monthly

¢ Infusion-related reactions monitoring during and after ublituximab administration

¢ Infection surveillance with consideration of PCP and antiviral prophylaxis

¢ Diarrhea monitoring with prompt intervention for grade =2 events

Dose modification guidelines should be predefined for management of toxicities, particularly hepatotoxicity

(hold for ALT/AST >5x ULN, resume at reduced dose upon resolution to normal range), severe diarrhea, and
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neutropenia [2]. Permanent discontinuation is recommended for elevations of aminotransferases >20x ULN

or appearance of jaundice/symptoms of liver injury [2].

Patient Screening

& Enrollment
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* Umbralisib 800mg daily * LFTs: g2-4w x6mo, then g1-3mo
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Diagram 2: Umbralisib Combination Therapy Treatment and Monitoring Workflow - This diagram outlines
the comprehensive treatment schedule and monitoring requirements for umbralisib combination therapy

regimens based on phase 1/1b trial protocols.
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Regulatory Considerations and Future Directions

Risk-Benefit Profile and Safety Monitoring

Despite demonstrated efficacy across multiple B-cell malignancies, umbralisib's regulatory journey
highlights the importance of ongoing risk-benefit evaluation. The FDA granted accelerated approval in
February 2021 based on response rates from the UNITY-NHL trial, but approval was withdrawn in June
2022 due to emerging safety concerns from follow-up studies showing excess mortality [2]. The specific
nature of these safety signals wasn't fully delineated but appeared to represent a class-effect toxicity profile
rather than liver-specific injury, as no clinically apparent acute liver injury with jaundice was reported in
trials [2]. Researchers should implement rigorous safety monitoring with particular attention to infection
risk, hepatic toxicity, and gastrointestinal effects, while maintaining transparency about the benefit-risk

calculus in specific patient populations.

Combination Strategies and Future Applications

Novel combination approaches continue to be explored to enhance umbralisib's efficacy while potentially
mitigating toxicity. The triplet combination of ublituximab, umbralisib, and ibrutinib has demonstrated
tolerability without reaching a maximum tolerated dose in phase 1 evaluation, with the most common
adverse events including diarrhea (59%), fatigue (50%), infusion-related reaction (43%), and dizziness
(37%) [5]. Grade 3/4 adverse events were infrequent, with neutropenia (22%) being most common, and
serious AEs including rash, pneumonia, and atrial fibrillation (each 4%) [5]. Additional combinations with
anti-PD-1 agents have shown promise, with one study demonstrating a 90% response rate in
relapsed/refractory CLL and 50% in Richter's transformation with the combination of umbralisib,
ublituximab, and pembrolizumab [4]. Future research directions should focus on biomarker identification
to predict response, sequential therapy strategies, and novel mechanism-based combinations to

maximize therapeutic efficacy while maintaining manageable toxicity profiles.

Conclusion
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Umbralisib represents a significant advancement in PI3K¢$ inhibition through its unique dual targeting
strategy and differentiated safety profile. The comprehensive protocols and assessment criteria outlined in
this application note provide researchers with practical frameworks for evaluating umbralisib in clinical and
preclinical settings. Despite regulatory setbacks, the compelling efficacy observed in difficult-to-treat
populations, particularly follicular lymphoma and marginal zone lymphoma, underscores the continued
importance of understanding umbralisib's mechanism and optimal clinical application. Future research
should focus on refining patient selection, optimizing combination strategies, and implementing
proactive toxicity management to maximize the therapeutic potential of this novel agent in the treatment

landscape of B-cell malignancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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